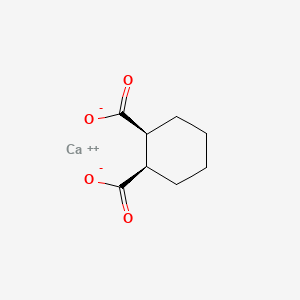
1-(2-Bromoethyl)piperazine
Overview
Description
1-(2-Bromoethyl)piperazine is an organic compound with the chemical formula C6H13BrN2 and a molecular weight of 193.08482 . It is a derivative of piperazine, a heterocyclic amine that is widely used in pharmaceuticals and organic synthesis. The compound appears as a colorless to pale yellow liquid and is soluble in common organic solvents such as ether and acetone .
Preparation Methods
1-(2-Bromoethyl)piperazine can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction between piperazine and 2-bromoethanol . The reaction is typically carried out under basic conditions to facilitate the substitution process. Another method involves the reaction of piperazine with 2-bromoethylamine hydrobromide in the presence of a base . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Bromoethyl)piperazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, such as amines, thiols, and alcohols, under basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)piperazine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways . It may also inhibit specific enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Bromoethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and applications.
1-(2-Iodoethyl)piperazine: The presence of an iodine atom makes it more reactive in certain substitution reactions compared to the bromo derivative.
1-(2-Fluoroethyl)piperazine: The fluorine atom imparts unique properties, such as increased stability and different pharmacokinetic profiles.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
1-(2-bromoethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSAGHGQQLCGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3268616.png)








![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)

![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)

